molecular formula C8H16ClNO2S B8336868 gamma-Thiomorpholinobutyric acid hydrochloride

gamma-Thiomorpholinobutyric acid hydrochloride

Cat. No. B8336868
M. Wt: 225.74 g/mol
InChI Key: HRTIDJVZBOVKAY-UHFFFAOYSA-N
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Patent
US03941782

Procedure details

A solution of 28.0 g. (0.138 mole) of methyl γ-thiomorpholinobutyrate in 300 ml. of concentrated hydrochloric acid and 250 ml. of water was stirred and heated at reflux for 18 hours. The solvents were removed on a rotary evaporator to give a colorless residue which crystallized upon trituration with acetone. The solid was filtered, washed with acetone, and dried in vacuo to give 28.2 g. (91%) of the desired product as colorless crystals, m.p. 242°-245°C.
Quantity
0.138 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH2:8][CH2:9][C:10]([O:12]C)=[O:11])[CH2:3][CH2:2]1.[ClH:14]>O>[ClH:14].[S:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])[CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
0.138 mol
Type
reactant
Smiles
S1CCN(CC1)CCCC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvents were removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give a colorless residue which
CUSTOM
Type
CUSTOM
Details
crystallized upon trituration with acetone
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give 28.2 g

Outcomes

Product
Name
Type
product
Smiles
Cl.S1CCN(CC1)CCCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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